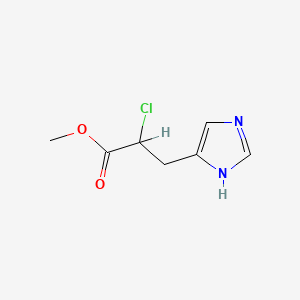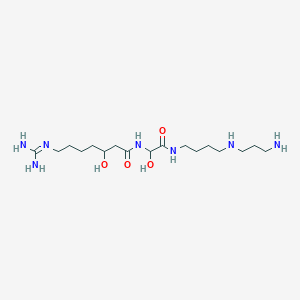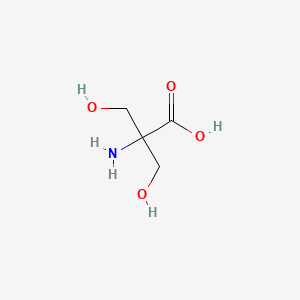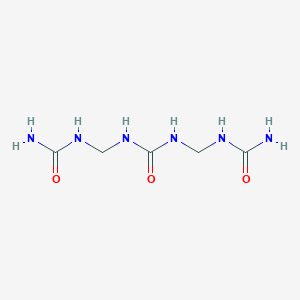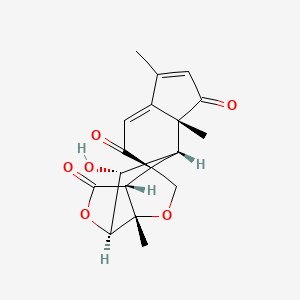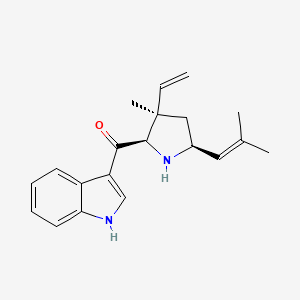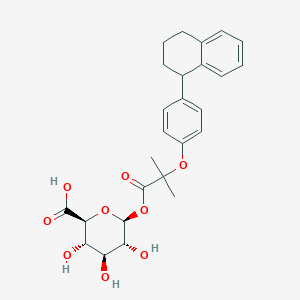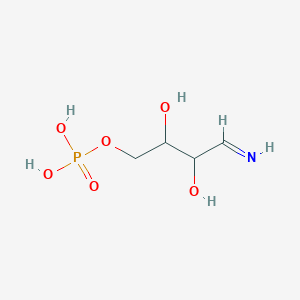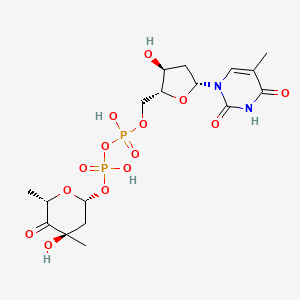
dTDP-4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DTDP-4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose is a dTDP-sugar having 4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose as the sugar component. It is a dTDP-sugar and a tertiary alpha-hydroxy ketone. It derives from a dTDP-L-glucose.
Aplicaciones Científicas De Investigación
Enzymatic Synthesis and Substrate Specificity
- dTDP-glucose-4,6-dehydratase, an enzyme from E. coli B, can process dTDP-glucose to produce a mixture of 3- and 4-keto-6-deoxy sugars (Naundorf & Klaffke, 1996).
- This enzyme is notable for its ability to catalyze the formation of both natural and non-natural substrates, leading to the production of unique deoxy sugars (Naundorf & Klaffke, 1996).
Applications in Antibiotic and Antitumor Drug Synthesis
- Enzymes from the dTDP-beta-L-rhamnose biosynthetic pathway in Salmonella enterica are used in the chemoenzymatic synthesis of deoxythymidine diphosphate-activated 2,6-dideoxyhexoses. These compounds are crucial as donor substrates for glycosyltransferases in the biosynthesis of polyketides, antibiotics, and antitumor drugs (Amann et al., 2001).
Structural Analysis and Biosynthesis in Bacteria
- Structural analysis of enzymes like QdtB, a PLP-dependent aminotransferase, and QdtC, an N-acetyltransferase, involved in the biosynthesis of 3-acetamido-3,6-dideoxy-alpha-D-glucose in bacteria, provides insights into the complex enzymatic pathways that form unusual deoxyamino sugars in Gram-negative and Gram-positive bacteria. These sugars are components of bacterial cell walls and are significant for understanding bacterial physiology and potential drug targeting (Thoden et al., 2009a); (Thoden et al., 2009b).
Stereochemistry and Catalytic Mechanisms
- The stereochemical course of the dTDP-glucose oxidoreductase reaction in E. coli has been studied, revealing details about hydrogen transfer and configuration changes in the sugar nucleotide, which are essential for understanding enzyme mechanisms and designing inhibitors (Snipes et al., 1977).
Large-Scale Enzymatic Synthesis
- GerB, a dTDP-4-keto-6-deoxy-D-glucose aminotransferase, was used for the large-scale enzymatic synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose, demonstrating the potential of these enzymes for industrial-scale production of rare sugars (Chung et al., 2007).
Propiedades
Nombre del producto |
dTDP-4-dehydro-3-methyl-2,6-dideoxy-beta-L-glucose |
|---|---|
Fórmula molecular |
C17H26N2O14P2 |
Peso molecular |
544.3 g/mol |
Nombre IUPAC |
[(2R,4R,6S)-4-hydroxy-4,6-dimethyl-5-oxooxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C17H26N2O14P2/c1-8-6-19(16(23)18-15(8)22)12-4-10(20)11(31-12)7-29-34(25,26)33-35(27,28)32-13-5-17(3,24)14(21)9(2)30-13/h6,9-13,20,24H,4-5,7H2,1-3H3,(H,25,26)(H,27,28)(H,18,22,23)/t9-,10-,11+,12+,13+,17+/m0/s1 |
Clave InChI |
JOZTVKXGCLUNKC-DHBRWODKSA-N |
SMILES isomérico |
C[C@H]1C(=O)[C@](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)(C)O |
SMILES |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O |
SMILES canónico |
CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)(C)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




